molecular formula C17H29NO4 B2742757 Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 725255-41-4

Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester

Cat. No.: B2742757
CAS No.: 725255-41-4
M. Wt: 311.422
InChI Key: QQNVPWZWINGZHR-UHFFFAOYSA-N
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Description

Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C17H29NO4 and a molecular weight of 311.42 g/mol. This compound is typically a colorless to yellow solid and is known for its specific acidic properties and solubility characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, often involving the reaction of imidodicarbonic acid with 4-methylenecyclohexylamine under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing groups in the compound.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in the formation of various derivatives depending on the substituents involved.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is utilized in the production of materials and chemicals for industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • Imidodicarbonic acid, 2-(3-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester

  • Imidodicarbonic acid, 2-(2-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-methylenecyclohexyl group, which differentiates it from other similar compounds. This structural difference can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(4-methylidenecyclohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNVPWZWINGZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(=C)CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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